![molecular formula C26H26N6O2S B2931547 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 1223836-58-5](/img/new.no-structure.jpg)

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

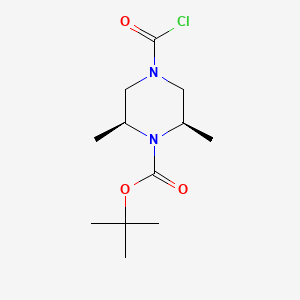

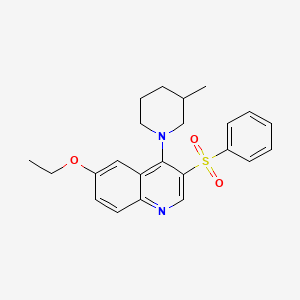

The compound “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide” is a chemical compound with the molecular formula C23H26N6O2S . It belongs to the class of compounds known as pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines .

Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of nitrogen-containing rings, specifically pyrazolo and triazolo rings, along with a butoxyphenyl group and a tolyl group . Detailed structural analysis would require more specific data or computational modeling.Wissenschaftliche Forschungsanwendungen

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) focuses on the synthesis of various heterocycles incorporating a thiadiazole moiety, demonstrating their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). This highlights the utility of such compounds in developing insecticidal agents.

Antibacterial and Antifungal Activities

Another study explores the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and their antibacterial and antifungal activities (Hassan, 2013). This research underscores the potential of heterocyclic compounds in combating microbial infections.

Anticancer and Antimicrobial Activities

Riyadh et al. (2013) described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives, some of which exhibited notable anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013). This suggests their potential in medical research for developing new therapeutic agents.

Biochemical Impacts and Insecticidal Agents

Soliman et al. (2020) synthesized biologically active heterocyclic compounds incorporating a Sulfonamide-bearing thiazole moiety to act as potent insecticidal agents against Spodoptera littoralis (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020). Their research contributes to the agricultural sector by providing new avenues for pest control.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound appear to be adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a crucial role in biochemical processes like energy transfer (as ATP and ADP) and signal transduction (as cAMP).

Mode of Action

The compound interacts with its targets, the adenosine receptors, by binding to them. The pyrazolo[1,2,4]triazolo[1,5-c]pyrimidine scaffold of the compound was chosen as a pharmacophore for the adenosine receptors . The compound was substituted at the 5 position with reactive linkers of different lengths . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific adenosine receptor subtype it interacts with. Different affinity and selectivity profiles were observed towards hA1, hA2A, and hA3 adenosine receptors . In particular, fluorescent compounds behave as dual hA2A/hA3 ligands .

Eigenschaften

CAS-Nummer |

1223836-58-5 |

|---|---|

Molekularformel |

C26H26N6O2S |

Molekulargewicht |

486.59 |

IUPAC-Name |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C26H26N6O2S/c1-3-4-14-34-21-10-8-19(9-11-21)22-16-23-25-28-29-26(31(25)12-13-32(23)30-22)35-17-24(33)27-20-7-5-6-18(2)15-20/h5-13,15-16H,3-4,14,17H2,1-2H3,(H,27,33) |

InChI-Schlüssel |

RHAZXVMHLJJJNN-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C)C3=C2 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-cyclopentylpropanamide](/img/structure/B2931467.png)

![N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide](/img/structure/B2931474.png)

![1-[4-(2-Phenoxyethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931477.png)

![3,4-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2931478.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2931482.png)

![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2931483.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2931485.png)

![2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2931486.png)